(S)-4-Benzyl-2-oxazolidinone

Catalog No.
S668539
CAS No.
90719-32-7
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-2-oxazolidinone

CAS Number

90719-32-7

Product Name

(S)-4-Benzyl-2-oxazolidinone

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

OJOFMLDBXPDXLQ-VIFPVBQESA-N

SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Synonyms

(4S)-4-(Phenylmethyl)-2-oxazolidinone; (-)-4-Benzyl-2-oxazolidinone; (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one; (4S)-4-Benzyl-1,3-oxazolidin-2-one; (4S)-Benzyloxazolidin-2-one;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2

Asymmetric Synthesis:

(S)-4-Benzyl-2-oxazolidinone serves as a versatile building block in asymmetric synthesis due to its readily available chiral center and diverse reactivity. It can be employed as a chiral auxiliary or catalyst for the enantioselective synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and natural products.

Medicinal Chemistry:

The structural features of (S)-4-Benzyl-2-oxazolidinone have sparked interest in its potential as a therapeutic agent. Studies have explored its activity against various diseases, including:

  • Cancer: Research suggests that (S)-4-Benzyl-2-oxazolidinone may exhibit anti-cancer properties by targeting specific pathways involved in tumor cell growth and proliferation.
  • Neurodegenerative diseases: Some studies have investigated the potential neuroprotective effects of (S)-4-Benzyl-2-oxazolidinone, suggesting its ability to protect neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Molecular Structure Analysis

The key features of (S)-4-Benzyl-2-oxazolidinone's structure include (refer to Wikipedia: for a general oxazolidinone structure):

  • A five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
  • A carbonyl group (C=O) attached to the nitrogen atom.
  • A benzyl group (C6H5CH2) attached to the carbon atom at position 4 of the ring.
  • The stereocenter at the carbon atom adjacent to the carbonyl group. This carbon has two different substituents (hydrogen and the benzyl group) leading to two possible enantiomers, (S)- and (R)-.

The (S)- designation indicates the specific configuration of the molecule around this stereocenter.


Chemical Reactions Analysis

(S)-4-Benzyl-2-oxazolidinone is involved in various chemical reactions, including:

  • Synthesis: The most common method for synthesizing (S)-4-Benzyl-2-oxazolidinone involves the reaction of (S)-phenylglycine with carbonyldiimidazole.
(S)-Phenylglycine + CDI → (S)-4-Benzyl-2-oxazolidinone + CO2 + NH3
  • Asymmetric synthesis: (S)-4-Benzyl-2-oxazolidinone can be used as a chiral auxiliary in asymmetric synthesis. It reacts with a carbonyl compound to form a chiral enolate intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds with controlled stereochemistry [].
  • Deprotection: The benzyl group can be removed from (S)-4-Benzyl-2-oxazolidinone under acidic or hydrogenolytic conditions to regenerate the corresponding amino acid, (S)-phenylglycine.

Physical And Chemical Properties Analysis

  • Appearance: White to light yellow powder or crystals [].
  • Melting point: 88.0 to 91.0 °C [].
  • Solubility: Soluble in methanol, slightly soluble in water [].
  • Stability: Stable under normal storage conditions.
  • Chiral Recognition: The benzyl group and the stereocenter of (S)-4-Benzyl-2-oxazolidinone interact with the carbonyl compound to form a diastereomeric enolate intermediate. Diastereomers are stereoisomers that are not mirror images.
  • Controlled Reactivity: The diastereomeric enolate intermediate has a specific geometry around the newly formed carbon-carbon bond. This geometry directs the reaction with the electrophile to favor the formation of the desired enantiomer.
  • Regeneration: After the electrophilic reaction, the (S)-4-Benzyl-2-oxazolidinone auxiliary can be recovered and used in subsequent reactions.
  • Wearing gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

XLogP3

1.7

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (94.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90719-32-7

Wikipedia

(S)-4-Benzyl-2-oxazolidinone

Dates

Modify: 2023-08-15
Aquino et al. A biomimetic polyketide-inspired approach to small-molecule ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1200, published online 20 November 2011 http://www.nature.com/nchem

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